molecular formula C9H11NO3 B14803733 (R)-4-(1-Amino-2-hydroxyethyl)benzoic acid

(R)-4-(1-Amino-2-hydroxyethyl)benzoic acid

Cat. No.: B14803733
M. Wt: 181.19 g/mol
InChI Key: YAJRZOXNTFDYLP-QMMMGPOBSA-N
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Description

4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative.

    Functional Group Introduction: The amino and hydroxy groups are introduced through a series of reactions, such as nitration, reduction, and hydrolysis.

    Final Product Formation: The final step involves the formation of the benzoic acid derivative through carboxylation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the hydroxyethyl group.

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the amino group.

    4-Hydroxybenzoic acid: Similar structure but lacks the amino group.

Uniqueness

4-[(1R)-1-Amino-2-hydroxyethyl]benzoic acid is unique due to the presence of both amino and hydroxy groups, which provide distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]benzoic acid

InChI

InChI=1S/C9H11NO3/c10-8(5-11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1

InChI Key

YAJRZOXNTFDYLP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(=O)O

Origin of Product

United States

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